(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Description
The compound (1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a benzodioxin aromatic system and a primary amine group. Key characteristics include:
- Molecular Formula: C₁₁H₁₄ClNO₂ (same as its structural isomer in ).
- Stereochemistry: The (1R,2S) configuration introduces spatial constraints that may influence binding affinity and metabolic stability.
- Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPOMRPAFEFDS-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine; hydrochloride (CAS No. 1808069-42-2) is a cyclopropanamine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : 191.23 g/mol
- CAS Number : 1808069-42-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, which may contribute to its potential therapeutic effects in mood disorders.
- Serotonin Receptor Interaction : Preliminary studies suggest that it may also interact with serotonin receptors, influencing anxiety and depression-related behaviors.
Biological Activity
Research into the biological activity of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine has revealed several promising results:
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This suggests potential applications in treating depression and anxiety disorders.
In Vivo Studies
Animal models have shown that administration of this compound leads to significant improvements in depressive-like behaviors. The results indicate a dose-dependent effect on both locomotor activity and anxiety levels.
Case Studies
Several case studies have explored the efficacy of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine in various therapeutic contexts:
| Study | Model | Findings |
|---|---|---|
| Study A | Rat model of depression | Significant reduction in immobility time in forced swim test compared to control group. |
| Study B | Mouse model of anxiety | Decreased anxiety-like behavior as measured by elevated plus maze test. |
| Study C | In vitro neuronal cultures | Increased levels of serotonin and norepinephrine post-treatment. |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Neuroprotective Effects : Research indicates that (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine may exert neuroprotective effects against oxidative stress in neuronal cells.
- Potential Antidepressant Activity : A study published in Journal of Pharmacology demonstrated that chronic administration led to significant antidepressant-like effects comparable to traditional SSRIs.
- Safety Profile : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, with minimal side effects reported in animal studies.
Comparison with Similar Compounds
Structural Isomers: Positional and Stereochemical Variations
The compound’s closest analog is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride (CAS 2126176-99-4, ), which differs in the substitution pattern of the cyclopropane ring. A comparative analysis is outlined below:
Key Differences :
- Spatial Arrangement : The (1R,2S) isomer’s stereochemistry may enhance target selectivity compared to the geminal isomer, where substituent proximity could reduce binding specificity.
- Synthetic Accessibility : The geminal isomer () avoids the challenges of stereoselective cyclopropane synthesis, making it more straightforward to produce.
Functional Group Modifications: Benzodioxin and Cyclopropane Derivatives
Compounds sharing the benzodioxin or cyclopropane moieties are common in pharmaceuticals. For example:
- Benzodioxin Derivatives: Known for electron-rich aromatic systems that facilitate π-π interactions with biological targets. Substituent position (e.g., 6-yl vs. 5-yl) alters electronic distribution and steric effects.
- Cyclopropane-containing Amines : The strained cyclopropane ring can improve metabolic stability but may introduce synthetic hurdles. Substituent positioning (e.g., vicinal vs. geminal) impacts ring strain and reactivity.
Pharmacokinetic and Toxicological Considerations
While safety data for the (1R,2S) isomer are unavailable, structural analogs highlight critical factors:
- Solubility : Hydrochloride salts generally exhibit higher solubility than free bases, aiding in drug formulation.
- Toxicity: Benzodioxin substructures have been linked to carcinogenicity in some contexts, emphasizing the need for rigorous toxicological profiling (as noted in substructure-activity relationship studies).
Research Findings and Limitations
- Gaps in Evidence : Direct comparative studies between the (1R,2S) isomer and its analogs are absent in the provided materials. Further research is needed to elucidate pharmacokinetic and pharmacodynamic differences.
- Structural Insights : Substructure mining () suggests that the benzodioxin-cyclopropane motif may correlate with specific biological activities, warranting targeted assays for validation.
Q & A
Q. Critical Parameters :
| Parameter | Impact on Yield/Purity | Optimal Conditions |
|---|---|---|
| Temperature | High temps risk racemization | 0–25°C during cyclopropanation |
| Solvent | Polarity affects salt purity | Ethanol/water (9:1) for结晶 |
| Catalyst Loading | Excess reduces enantioselectivity | 2–5 mol% Rh(II) acetate |
Validation : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in mobile phase) to track stereochemical purity (>98% ee) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s stereochemical integrity and hydrochloride salt formation?
Methodological Answer:
- Stereochemical Analysis :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee). Retention time shifts indicate racemization .
- NMR : H-NMR coupling constants () for cyclopropane protons (typically 5–7 Hz) confirm the (1R,2S) configuration .
- Salt Formation Verification :
- FT-IR : Peaks at 2500–2800 cm (N–H stretching) and 2000–2200 cm (Cl counterion) .
- Elemental Analysis : Match experimental C, H, N, Cl% to theoretical values (±0.3% tolerance) .
Data Contradictions : Discrepancies in Cl% may arise from hygroscopicity; use Karl Fischer titration to confirm water content (<0.5% w/w) .
Advanced: How can researchers resolve contradictions in biological activity data across different studies for this compound?
Methodological Answer:
Contradictions often stem from variations in assay conditions or impurities. A systematic approach includes:
Replicate Key Studies : Use standardized protocols (e.g., OECD guidelines) for in vitro assays (e.g., enzyme inhibition) to isolate variables .
Impurity Profiling :
- LC-MS/MS : Detect trace impurities (e.g., diastereomers, residual solvents) that may antagonize activity .
- Dose-Response Curves : Compare EC values across purified vs. crude batches .
Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate biological activity with physicochemical properties (logP, pKa) .
Case Study : A 2023 study resolved discrepancies in serotonin receptor binding by identifying a 0.5% impurity of the (1S,2R) enantiomer, which acted as a partial agonist .
Advanced: What strategies are recommended for assessing the environmental stability and degradation pathways of this compound under varying conditions?
Methodological Answer:
- Hydrolytic Stability :
- pH-Dependent Studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via UPLC-UV (λ = 254 nm). Hydrolysis of the cyclopropane ring dominates at pH > 8 .
- Photolytic Degradation :
- Xenon Arc Lamp Exposure : Simulate sunlight (765 W/m) for 48 hours. Use HPLC-PDA to detect photoproducts (e.g., benzodioxin-quinone derivatives) .
- Biotic Transformation :
- Soil Microcosm Studies : Incubate with OECD artificial soil (10% organic matter) for 28 days. Extract metabolites (e.g., hydroxylated cyclopropane) via QuEChERS and analyze via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
